molecular formula C12H9N3O B8620360 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B8620360
M. Wt: 211.22 g/mol
InChI Key: SVZZQDCPOWRUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. It belongs to the pyrazolo[3,4-b]pyridine family of fused N-heterocycles, which are recognized for their substantial and diverse pharmacological activities . This versatile core structure is a valuable building block for researchers developing novel bioactive molecules. Pyrazolo[3,4-b]pyridine derivatives, such as this compound, are investigated for a wide spectrum of biological applications. These compounds have demonstrated potential as anticancer agents, with some analogues showing efficacy against specific cell lines like HepG2 . Furthermore, research indicates promising antimicrobial activity against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . The broader structural class is also explored for antiviral, antifungal, anti-inflammatory, antioxidant, and anti-Alzheimer properties, making it a privileged structure in early-stage research . The mechanism of action for this compound family often involves enzyme inhibition. Specific pyrazolo[3,4-b]pyridine analogues are known to act as potent inhibitors for various kinases, such as serine/threonine-protein kinase Chk1, and fibroblast growth factor receptors (FGFR), which are critical targets in oncology and other disease areas . Researchers utilize this core to design and synthesize innovative candidate molecules for developing new therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C12H9N3O/c16-11-7-6-9-8-13-15(12(9)14-11)10-4-2-1-3-5-10/h1-8H,(H,14,16)

InChI Key

SVZZQDCPOWRUPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=O)N3)C=N2

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 7h Pyrazolo 3,4 B Pyridin 6 One and Its Analogues

Condensation and Cyclization Reactions

Condensation and cyclization reactions form the cornerstone for the synthesis of the pyrazolo[3,4-b]pyridin-6-one scaffold. These methods typically involve the reaction of a binucleophilic pyrazole (B372694) derivative with a biselectrophilic three-carbon component, leading to the formation of the fused pyridine (B92270) ring.

Reactions Involving 5-Amino-1-phenylpyrazole (B52862) Precursors

5-Amino-1-phenylpyrazole is a key building block in the synthesis of 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one derivatives. Its nucleophilic nature at the 5-amino group and the C4 position of the pyrazole ring allows for versatile reactions with various electrophilic partners to construct the pyridinone ring.

A common approach involves the acid-catalyzed condensation of 5-aminopyrazoles with β-ketoesters. nih.gov However, this method often suffers from low yields, typically ranging from 11% to 60%. nih.gov Another established method is the Gould-Jacobs reaction, where 3-aminopyrazole (B16455) derivatives react with diethyl 2-(ethoxymethylene)malonate. This reaction proceeds via initial attack of the amino group on the enol ether, followed by cyclization and subsequent treatment with reagents like POCl₃ to yield 4-chloro-1H-pyrazolo[3,4-b]pyridines. nih.gov

More recent and efficient methods have been developed. For instance, a one-pot strategy involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination of a benzamide (B126) molecule in a superbasic medium (t-BuOK/DMSO) to afford 4-arylpyrazolo[3,4-b]pyridin-6-ones in good yields (55–81%). nih.govbeilstein-journals.org

The reaction of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones in the presence of a catalyst like ZrCl₄ also leads to the formation of pyrazolo[3,4-b]pyridines. mdpi.com The proposed mechanism involves a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov

Utilization of Active Methylene (B1212753) Compounds and α,β-Unsaturated Systems

Active methylene compounds are versatile reagents for the construction of the pyridinone ring in pyrazolo[3,4-b]pyridin-6-one synthesis. Their reactivity allows for various condensation reactions to form the desired heterocyclic system. journaljmsrr.com

One such strategy involves the three-component condensation of 5-aminopyrazoles, Meldrum's acid, and aromatic aldehydes. nih.gov This reaction is often followed by oxidation of the intermediate to yield the final product, although this two-stage process can also result in low yields. nih.gov

α,β-Unsaturated systems, particularly α,β-unsaturated ketones, serve as effective 1,3-biselectrophiles for reaction with 5-aminopyrazoles. nih.gov The reaction is believed to proceed through a Michael addition of the C4 of the pyrazole to the β-carbon of the unsaturated ketone, followed by an attack of the amino group on the carbonyl carbon, cyclization, and subsequent dehydration and oxidation to form the pyrazolo[3,4-b]pyridine ring. nih.gov

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry due to their efficiency, atom economy, and the ability to generate molecular diversity in a single step. Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridin-6-one and its analogues.

One-Pot Synthetic Approaches

One-pot syntheses are highly desirable as they reduce reaction time, cost, and waste generation. A notable one-pot, three-component reaction for the synthesis of pyrazolo[3,4-b]pyridine derivatives involves the condensation of an aromatic aldehyde, malononitrile, and 5-amino-3-methyl-1-phenylpyrazole in aqueous media using a catalyst like sodium 1-dodecanesulfonate (SDS). tandfonline.com This method offers good yields and is environmentally friendly. tandfonline.com

Another efficient one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones is based on the reaction of 5-aminopyrazoles and azlactones. nih.govbeilstein-journals.org The best yield of 4-phenylpyrazolo[3,4-b]pyridin-6-one (81%) was achieved by heating the intermediate in DMSO at 150 °C with t-BuOK for 1.5 hours. nih.govbeilstein-journals.org Microwave-assisted one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, paraformaldehyde, and β-diketones in aqueous media catalyzed by InCl₃ also provides an efficient route to pyrazolo[3,4-b]pyridine derivatives. researchgate.net

A novel three-component reaction for the synthesis of dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-ones has been established using phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole under microwave irradiation. acs.org Furthermore, a molecular iodine-catalyzed one-pot multicomponent domino reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles has been reported for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org

Solvent-Free Reaction Conditions in Synthesis

The development of solvent-free reaction conditions is a key aspect of green chemistry. The reaction of 5-aminopyrazoles with azlactones to form intermediates for pyrazolo[3,4-b]pyridin-6-ones can be effectively carried out under solvent-free conditions by heating the reactants at 150 °C. nih.govbeilstein-journals.org This approach often leads to higher yields compared to solvent-based methods. nih.gov

Microwave-assisted solvent-free synthesis has also been successfully employed. For example, the synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles from β-chlorovinylaldehydes and hydrazines can be achieved using p-TsOH under microwave irradiation without any solvent. researchgate.net

Specific Reaction Pathways

Several specific reaction pathways have been elucidated for the synthesis of the this compound core. The reaction of 5-aminopyrazole with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) initially forms a tetrahydro-1H-pyrazolo[3,4-b]pyridinone intermediate. nih.govbeilstein-journals.org This intermediate then undergoes elimination of a benzamide molecule in a superbasic medium (t-BuOK/DMSO) to yield the final 4-arylpyrazolo[3,4-b]pyridin-6-one. nih.govbeilstein-journals.org

The mechanism of the three-component reaction involving an aldehyde, a carbonyl compound, and an aminopyrazole typically starts with a Knoevenagel or carbonyl condensation between the aldehyde and the carbonyl compound to form a 1,3-biselectrophile. nih.gov This is followed by a Michael addition of the aminopyrazole and subsequent intramolecular cyclization and dehydration to form the pyrazolo[3,4-b]pyridine ring. nih.govrsc.org

The following table summarizes the yields of 4-arylpyrazolo[3,4-b]pyridin-6-ones synthesized via the one-pot reaction of 5-aminopyrazoles and azlactones. nih.gov

Entry5-AminopyrazoleAzlactoneProductYield (%)
15-Amino-3-methyl-1-phenylpyrazole4-Benzylidene-2-phenyloxazol-5(4H)-one3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one73
25-Amino-3-methyl-1-phenylpyrazole4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one75
35-Amino-3-methyl-1-phenylpyrazole4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one4-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one71
45-Amino-3-methyl-1-phenylpyrazole4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one68
55-Amino-1,3-diphenylpyrazole4-Benzylidene-2-phenyloxazol-5(4H)-one1,3,4-Triphenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one65

Another data table showcases the optimization of reaction conditions for the synthesis of 4-phenylpyrazolo[3,4-b]pyridin-6-one from its dihydro derivative. nih.govbeilstein-journals.org

EntryBaseTemperature (°C)Time (h)Yield (%)
1KOH90621
2KOH1203.545
3KOH1501.553
4t-BuOK90645
5t-BuOK1203.567
6t-BuOK1501.581

Gould-Jacobs Reaction Adaptations for Pyrazolo[3,4-b]pyridine Ring Formation

The Gould-Jacobs reaction, traditionally used for synthesizing quinolines from anilines, has been effectively adapted for the creation of the 1H-pyrazolo[3,4-b]pyridine system. mdpi.comwikipedia.org This adaptation involves substituting the aniline (B41778) starting material with a 3-aminopyrazole or its derivatives. nih.govmdpi.com

The reaction proceeds by the condensation of a 5-aminopyrazole with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. wikipedia.orgcdnsciencepub.com The initial step is a nucleophilic attack from the amino group of the pyrazole onto the enol ether of the malonate derivative, leading to the elimination of ethanol (B145695) and the formation of an intermediate. mdpi.comwikipedia.org This is followed by a thermal cyclization process, often carried out in high-boiling point solvents like Dowtherm A or phenyl ether, which results in the formation of the fused pyridine ring. wikipedia.orgcdnsciencepub.com This cyclization is a 6-electron process that yields a 4-hydroxy-3-carboalkoxyquinoline analogue, which exists in tautomeric equilibrium with the 4-oxo form (a pyrazolopyridone). mdpi.comwikipedia.orgcdnsciencepub.com

Depending on the subsequent reaction conditions, the resulting products can vary. For instance, the inclusion of phosphorus oxychloride (POCl₃) typically leads to the formation of 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines. mdpi.com If POCl₃ is omitted, the 4-hydroxy substituted compound, the tautomer of the pyridone, is obtained. mdpi.com While the Gould-Jacobs reaction is a straightforward method, its versatility can be limited by the range of accessible substituents. mdpi.com

Cascade Reactions in Pyrazolo[3,4-b]pyridin-6-one Synthesis

Cascade reactions, also known as tandem or domino reactions, provide an efficient pathway for the synthesis of complex molecules like pyrazolo[3,4-b]pyridin-6-ones in a single pot, often from multiple starting components. researchgate.net These strategies are advantageous due to their atom economy, operational simplicity, and often higher yields. researchgate.netnih.gov

One notable cascade approach involves the three-component reaction of an aldehyde, a 1,3-dicarbonyl compound (such as piperidine-2,4-dione or Meldrum's acid), and a 5-aminopyrazole. researchgate.netrsc.org The mechanism typically begins with a Knoevenagel condensation between the aldehyde and the dicarbonyl compound. rsc.org The resulting intermediate then undergoes a Michael addition with the 5-aminopyrazole, followed by an intramolecular cyclization and subsequent oxidation (often by air) to yield the final aromatized pyrazolo[3,4-b]pyridine product. rsc.org

Another effective one-pot strategy utilizes the reaction between 5-aminopyrazoles and 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones). researchgate.netnih.gov This reaction can be performed under solvent-free conditions by heating the reactants, which initially forms a tetrahydropyrazolo[3,4-b]pyridinone intermediate. researchgate.netnih.gov Subsequent treatment of this intermediate in a superbasic medium, such as potassium tert-butoxide (t-BuOK) in DMSO, promotes the elimination of a benzamide molecule to furnish the desired 4-arylpyrazolo[3,4-b]pyridin-6-one. nih.gov This method has proven effective for generating a range of 4-aryl substituted derivatives in good yields. nih.gov

A further example is the development of a cascade 6-endo-dig cyclization reaction for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This process, which involves the activation of the carbon-carbon triple bond, demonstrates high regioselectivity and functional group tolerance. nih.gov

Summary of Selected Cascade Reactions for Pyrazolo[3,4-b]pyridin-6-one Synthesis
Reactant 1Reactant 2Reactant 3Key ConditionsProduct TypeReference
Aromatic Aldehyde5-Amino PyrazolePiperidine-2,4-dioneIonic liquid medium, air oxidationPyrazole-fused naphthyridine derivatives rsc.org
Aldehyde3-methyl-1H-pyrazol-5-amineMeldrum's acidPolyethylene glycol (PEG)-400, aqueous mediaPyrazolo[3,4-b]pyridine-6(7H)-one derivatives researchgate.net
5-AminopyrazoleAzlactoneN/ASolvent-free heating, then t-BuOK/DMSO4-Arylpyrazolo[3,4-b]pyridin-6-ones nih.gov
5-AminopyrazoleAlkynyl AldehydeN/ASilver, Iodine, or NBS for C≡C activationHalogenated/Non-halogenated Pyrazolo[3,4-b]pyridines nih.gov

Modifications of Pyrazolo[3,4-b]pyridine-5-carbonyl Azides and Hydrazides

The functionalization of a pre-formed pyrazolo[3,4-b]pyridine ring system at the 5-position provides a route to a variety of derivatives. Starting with pyrazolo[3,4-b]pyridine-6-carboxylate esters, which can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5-amine, a sequence of modifications can be initiated. nih.gov

These esters can be converted into the corresponding pyrazolo[3,4-b]pyridine-5-carbonyl hydrazides by reaction with hydrazine (B178648) hydrate. nih.govnih.gov The resulting hydrazides are versatile intermediates. For example, they can be further reacted to form hydrazones (Schiff bases) upon condensation with various aldehydes. nih.gov

Alternatively, pyrazolo[3,4-b]pyridine-5-carbonyl azides serve as reactive precursors for synthesizing other heterocyclic systems. nih.gov These azides can undergo reactions leading to the formation of new fused rings, demonstrating their utility in expanding the chemical diversity of the core scaffold. nih.gov

Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones

The development of asymmetric methods to synthesize chiral pyrazolo[3,4-b]pyridin-6-ones is of high importance, particularly as different enantiomers of a compound can exhibit significantly different biological activities. rsc.org Catalytic asymmetric synthesis offers a direct and efficient route to these enantioenriched molecules, often avoiding the need for chiral HPLC separation of racemates. rsc.org

One prominent method is the N-heterocyclic carbene (NHC)-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines. rsc.orgrsc.org This reaction constructs the chiral pyrazolo[3,4-b]pyridin-6-one scaffold in good to excellent yields and with high enantioselectivities. rsc.org The process typically employs an aminoindanol-derived triazolium pre-catalyst in the presence of a base like cesium carbonate (Cs₂CO₃) and an oxidant. rsc.org This strategy has a broad substrate scope and can be scaled up effectively. rsc.orgrsc.org

Another powerful approach is the use of chiral phosphoric acid catalysis. A synergistic system involving a chiral phosphoric acid and MgSO₄ has been developed for the asymmetric [3+3] annulation to construct trifluoromethylated pyrazolo[3,4-b]pyridin-6-ones. acs.org This tandem Friedel–Crafts alkylation/transamidation reaction produces products with two adjacent tertiary stereocenters in high yields, diastereoselectivities, and enantioselectivities (up to 97% ee). acs.org

Examples of Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones
Catalyst SystemReactant AReactant BKey ConditionsYieldEnantiomeric Excess (ee)Reference
NHC (Aminoindanol-derived triazolium salt)EnalsPyrazol-5-aminesCs₂CO₃ (base), DQ (oxidant), THF, rtUp to 92%Up to 99% rsc.orgrsc.org
Chiral Phosphoric Acid / MgSO₄β-CF₃-β-disubstituted enonesAminopyrazolesSynergistic catalysisUp to 90%Up to 97% acs.org
Chiral NHCα,β-Unsaturated acyl azoliumsAminopyrazoles[3+3] cycloadditionExcellent yieldsExcellent optical purities acs.org

Advanced Spectroscopic and Crystallographic Elucidation of 1 Phenyl 7h Pyrazolo 3,4 B Pyridin 6 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. For the 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one scaffold, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In ¹H NMR spectra of various derivatives, the protons on the pyridine (B92270) and pyrazole (B372694) rings exhibit characteristic chemical shifts. For instance, in a series of 4-aryl substituted derivatives, a singlet corresponding to the H-5 proton of the pyridin-6-one ring typically appears around δ 6.30 ppm. semanticscholar.org The protons of the phenyl group attached to the pyrazole nitrogen generally appear as multiplets in the aromatic region, between δ 7.16 and 7.65 ppm. semanticscholar.org The NH proton of the pyridinone ring is often observed as a broad singlet at a downfield chemical shift, for example, around δ 10.84 ppm, indicating its acidic nature. semanticscholar.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbon (C-6) of the pyridinone ring is a key indicator, typically resonating at a significantly downfield chemical shift, for example, around δ 163.4 ppm. semanticscholar.org The carbons of the fused heterocyclic system and the attached phenyl group show signals in the aromatic region (approximately δ 107-151 ppm). semanticscholar.orgmdpi.com For example, in 4-(4-chlorophenyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, distinct signals are observed for all unique carbons, confirming the molecular structure. semanticscholar.org Spectroscopic data from various derivatives allows for the differentiation between N-1 and N-2 substituted regioisomers. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH₃2.10 (s)14.8
C5-H6.30 (s)107.0
C3a-110.3
Phenyl C's7.16-7.65 (m)122.2, 127.0, 129.1
4-Chlorophenyl C's7.36-7.52 (m)128.7, 129.7, 135.2, 135.5
C7a-137.4
C3-143.8
C4-143.9
C=O (C6)-163.4
NH10.84 (br. s)-

Data is for 4-(4-chlorophenyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one. semanticscholar.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Characterization

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In this compound derivatives, the most prominent absorption band is typically that of the carbonyl (C=O) stretching vibration of the pyridinone ring, which appears in the range of 1632-1647 cm⁻¹. semanticscholar.org The N-H stretching vibration of the pyridinone ring can also be observed, usually as a broad band in the region of 3056-3069 cm⁻¹, often overlapping with C-H stretching bands. semanticscholar.org Other characteristic peaks include C=N and C=C stretching vibrations from the aromatic rings, which are found in the 1500-1600 cm⁻¹ region. semanticscholar.orgd-nb.info

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. 4-Arylpyrazolo[3,4-b]pyridin-6-ones exhibit absorption bands in the UV region. nih.gov Typically, a strong absorption maximum is observed around 260–265 nm, with a shoulder at approximately 300–305 nm. nih.gov These absorptions are attributed to π–π* and n–π* electronic transitions within the conjugated heterocyclic system. nih.gov The photophysical properties of these compounds, including their fluorescence, have been studied, revealing that they can luminesce with quantum yields ranging from 0.09 to 0.23 and exhibit large Stokes shifts. nih.gov

Table 2: Key IR and UV-Vis Spectroscopic Data for this compound Derivatives
Spectroscopic Technique Feature Typical Range/Value
IR Spectroscopy C=O Stretch (Amide)1632-1647 cm⁻¹ semanticscholar.org
N-H Stretch3056-3069 cm⁻¹ semanticscholar.org
C=C / C=N Stretch1500-1600 cm⁻¹ semanticscholar.orgd-nb.info
UV-Vis Spectroscopy Absorption Maximum (λ_max)260-265 nm nih.gov
Absorption Shoulder~300-305 nm nih.gov
Emission Maximum (Fluorescence)409-440 nm nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. For example, the calculated mass for the protonated molecule [M+H]⁺ of (S)-1,4-diphenyl-3-(4-(trifluoromethyl)phenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one was found to be 434.1475, which matched the experimentally observed value of 434.1480, confirming its elemental composition. rsc.org

The fragmentation of related pyrazolo[3,4-b]pyridine structures often involves characteristic losses of small, stable molecules. While specific fragmentation data for the parent compound is not detailed in the provided results, studies on analogous heterocyclic systems, such as pyrazolo[3,4-b]pyrido[2′,3′-b]-1,6-naphthyridines, show that fragmentation can be initiated by the elimination of a carbon monoxide (CO) molecule (m/z 28). researchgate.net This is a common fragmentation pathway for cyclic ketones and lactams. Subsequent fragmentation may involve the loss of HCN (m/z 27) from the heterocyclic rings. researchgate.net For aryl-substituted derivatives, the formation of a stable phenyl cation (m/z 77) is also a common feature. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for a Representative Derivative
Compound Formula Ion Calculated m/z Found m/z
(S)-1,4-diphenyl-3-(4-(trifluoromethyl)phenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-oneC₂₅H₁₈F₃N₃O[M+H]⁺434.1475434.1480

Data from reference rsc.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the parent this compound is not available in the search results, the structure of a closely related derivative, 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, offers significant insights into the core geometry. nih.gov

In this derivative, the 1H-pyrazolo[3,4-b]pyridine ring system is essentially planar, with a root-mean-square deviation of 0.017 Å. nih.gov The phenyl ring attached at the N-1 position is also planar and is twisted relative to the fused heterocyclic system, with a dihedral angle of 9.33°. nih.gov The crystal packing of this molecule is stabilized by offset π–π stacking interactions between parallel pyrazolo[3,4-b]pyridine rings of adjacent molecules, with a face-to-face distance of 3.449 Å. nih.gov These findings suggest that the this compound core is a relatively flat system, which can facilitate intermolecular interactions like π-stacking in the solid state.

Table 4: Crystallographic Data for 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
Parameter Value
Formula C₁₅H₁₅N₃
Crystal System Monoclinic
Space Group P2₁/c (assumed from context, not explicitly stated in abstract)
a (Å) 7.1714 (2)
b (Å) 12.0690 (4)
c (Å) 14.5491 (5)
β (°) ** 101.251 (1)
V (ų) **1235.05 (7)
Z 4
Dihedral Angle (Pyrazolopyridine-Phenyl) 9.33 (10)°

Data from reference nih.gov

Structure Activity Relationship Sar Studies of 1 Phenyl 7h Pyrazolo 3,4 B Pyridin 6 One Analogues

Impact of Substituents at N1, C3, C4, C5, and C6 Positions on Biological Efficacy

The biological activity of 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. url.edunih.gov Modifications at the N1, C3, C4, and C5 positions have been extensively studied, revealing critical insights into their influence on the interaction of these compounds with their biological targets.

N1 Position: The N1 position of the pyrazole (B372694) ring is frequently substituted, often with aryl groups. The nature of this substituent can significantly modulate the activity. For instance, in a series of pyrazolo[3,4-b]pyridine derivatives developed as TANK-binding kinase 1 (TBK1) inhibitors, modifications were made to the substituent at the N1 position to explore the SAR. nih.gov

C3 Position: The C3 position is another key site for modification. In the development of Tropomyosin receptor kinase (TRK) inhibitors, various groups were introduced at the C3 position of the pyrazolo[3,4-b]pyridine core. The data indicated that the nature of the substituent at this position plays a crucial role in the inhibitory activity against TRKA. For example, a derivative with a specific substituent at C3, compound C03, demonstrated an IC50 value of 56 nM. nih.gov

The following table summarizes the impact of various substituents at different positions on the biological activity of pyrazolo[3,4-b]pyridine derivatives based on reported studies.

PositionSubstituentBiological TargetObserved Effect on ActivityReference
N1 PhenylTBK1Essential for activity, modifications explored for SAR nih.gov
C3 Varied (e.g., substituted amines)TRKACrucial for inhibitory potency, specific groups enhance activity nih.gov
C4 VariedNot SpecifiedInfluences overall molecular properties and binding url.edu
C5 VariedNot SpecifiedAffects steric and electronic characteristics url.edu
C6 Carbonyl (as pyridin-6-one)Not SpecifiedThe oxo group is a key structural feature researchgate.net

Significance of Aromatic and Alkyl Substituents on Pharmacological Potency

The choice between aromatic and alkyl substituents at various positions of the this compound scaffold is a critical determinant of pharmacological potency. These two classes of substituents impart distinct physicochemical properties to the molecule, such as lipophilicity, electronic effects, and the potential for specific intermolecular interactions like π-π stacking.

Aromatic substituents, particularly at the N1 and C3 positions, are frequently incorporated in the design of pyrazolopyridinone-based inhibitors. The phenyl group at the N1 position is a common feature and is often essential for activity. The aromatic nature of this substituent can facilitate π-π stacking interactions with aromatic residues in the active site of target proteins, thereby enhancing binding affinity. acs.org In a study on pyrazolo[4,3-c]pyridines, which share a similar bicyclic core, derivatives bearing naphthalene (B1677914) moieties were found to be more effective in disrupting protein-protein interactions compared to their phenyl-substituted counterparts, highlighting the importance of extended aromatic systems. acs.org

Conversely, alkyl substituents can also play a vital role in modulating activity. In the development of TBK1 inhibitors, a series of compounds with alkylamino side chains at the R2 position (corresponding to a substituent on the pyrazole ring) were synthesized. nih.gov However, in this particular study, the introduction of 1-3 carbon-length alkylamino fragments did not lead to significant inhibitory activity on TBK1, regardless of the electronic nature of the substituents on the aromatic ring. nih.gov This suggests that for certain targets, a bulkier or more rigid aromatic substituent may be preferred over a flexible alkyl chain.

The following table provides a comparative overview of the general impact of aromatic and alkyl substituents on the pharmacological potency of pyrazolo[3,4-b]pyridine analogues.

Substituent TypeGeneral Impact on PotencyPotential InteractionsExample from ResearchReference
Aromatic Often enhances potencyπ-π stacking, hydrophobic interactionsNaphthalene moieties increasing efficacy in PPI inhibition acs.org
Alkyl Variable impact, can decrease potency in some casesHydrophobic interactions, conformational flexibilityShort alkylamino chains showing no significant TBK1 inhibition nih.gov

Stereochemical Influences on Activity Profiles

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity, efficacy, and selectivity. mdpi.comrsc.org In the context of this compound analogues, the introduction of chiral centers can lead to stereoisomers with distinct biological activity profiles.

While specific studies focusing solely on the stereochemistry of this compound are not extensively detailed in the provided context, the principles of stereochemistry in drug design are universally applicable. For instance, the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has been achieved using N-heterocyclic carbene catalysis, allowing for the preparation of enantiomerically enriched compounds. rsc.org This synthetic capability is crucial for investigating the differential effects of each enantiomer.

In a study on pyrazolo[3,4-d]pyrimidin-4-one derivatives, a structurally related class of compounds, the introduction of chiral groups led to the synthesis of two different chiral configurations. researchgate.net Bioassay data revealed that one of the chiral compounds, 8Vc, exhibited significantly enhanced antifungal activities against Valsa mali and Physalospora piricola compared to the other stereoisomer and the parent achiral compound. researchgate.net This demonstrates that the specific spatial arrangement of substituents is critical for optimal interaction with the fungal target.

The influence of stereochemistry is not limited to small molecule inhibitors. In the development of diastereomeric dinuclear Re(I) complexes, it was found that the different diastereomers exhibited distinct anticancer activities. rsc.org This underscores the general principle that the precise 3D structure of a molecule is a key determinant of its biological function.

Although detailed SAR data on the stereochemical influences for the specific this compound core is limited in the provided search results, the available literature on related heterocyclic systems strongly suggests that this is a critical aspect for consideration in the design of potent and selective analogues. The ability to synthesize and test individual stereoisomers is paramount to fully elucidating the SAR and identifying the most active configuration.

Compound ClassStereochemical FeatureImpact on Biological ActivityReference
Pyrazolo[3,4-d]pyrimidin-4-onesChiral configurations (8Vc and 8Vd)One enantiomer (8Vc) showed significantly higher antifungal activity researchgate.net
Chiral pyrazolo[3,4-b]pyridin-6-onesAsymmetric synthesisEnables investigation of enantiomer-specific activity rsc.org
Diastereomeric dinuclear Re(I) complexesDiastereomersExhibited distinct anticancer activities rsc.org

Computational and Theoretical Studies on 1 Phenyl 7h Pyrazolo 3,4 B Pyridin 6 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one.

Detailed analyses of the electronic properties are often performed using DFT methods, such as B3LYP, with various basis sets (e.g., 6-31G* or 6-311G(d,p)). researchgate.netasrjetsjournal.org These calculations provide optimized molecular geometries and a wealth of information about the molecule's electronic landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For pyrazole (B372694) derivatives, the HOMO is often distributed over the pyrazole and phenyl rings, while the LUMO may be localized on the pyridine (B92270) moiety, indicating the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. asrjetsjournal.orgresearchgate.net For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atom of the pyridinone ring and the nitrogen atoms, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. asrjetsjournal.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. asrjetsjournal.org These parameters provide a quantitative measure of the molecule's stability and reactivity.

ParameterDefinitionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released upon gaining an electron
Electronegativity (χ)(I + A) / 2Tendency to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration
Chemical Softness (S)1 / ηMeasure of polarizability

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. For pyrazolo[3,4-b]pyridine derivatives, docking studies have been performed against various targets, including enzymes like pantothenate synthetase from M. tuberculosis and various kinases. researchgate.netbiorxiv.org The binding interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking interactions between the aromatic rings of the ligand and the amino acid residues of the protein's active site.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. ub.edu MD simulations can be used to assess the stability of the docked pose, calculate binding free energies, and identify key residues involved in the interaction. rug.nl

Interaction TypeDescriptionKey Atoms/Groups in this compound
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N)Pyridinone oxygen, pyrazole and pyridine nitrogen atoms
Hydrophobic InteractionsInteractions between nonpolar groupsPhenyl ring
π-π StackingAttractive, noncovalent interactions between aromatic ringsPhenyl and pyrazolopyridine rings

Spectroscopic Property Predictions and Interpretations

Computational methods are also employed to predict and interpret the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. github.ionih.gov These calculations can help in the assignment of experimental spectra and in the structural elucidation of new compounds. semanticscholar.org The accuracy of the predicted shifts can be improved by considering solvent effects using models like the Polarizable Continuum Model (PCM). github.io

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netrsc.org These calculations can provide information about the electronic transitions, such as π → π* and n → π*, and the corresponding absorption wavelengths. sapub.org For aromatic systems like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to electronic transitions within the conjugated π-system.

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled to better match the experimental values. The analysis of the vibrational modes can provide detailed information about the molecular structure and bonding. For a related compound, 6,7-dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, DFT calculations have been used to interpret its FT-IR and FT-Raman spectra. researchgate.net

Spectroscopic TechniqueComputational MethodPredicted Properties
NMR (¹H, ¹³C)DFT (GIAO)Chemical shifts
UV-VisTD-DFTAbsorption wavelengths, electronic transitions
IR and RamanDFTVibrational frequencies and modes

Applications and Future Research Directions

Potential as Amyloid Plaque Probes for Diagnostic Research

A significant area of research for pyrazolo[3,4-b]pyridine derivatives is in the development of diagnostic tools for Alzheimer's disease (AD). mdpi.com The formation of amyloid-β (Aβ) plaques in the brain is a primary hallmark of AD, making these plaques key biomarkers for early diagnosis and for monitoring disease progression. nih.gov

Recent studies have shown that novelly synthesized pyrazolo[3,4-b]pyridine compounds exhibit high and selective binding to amyloid plaques in brain slices from patients with Alzheimer's disease. mdpi.com When observed with fluorescent confocal microscopy, certain derivatives, particularly dimethylamino- and pyrene-substituted compounds, demonstrated this specific affinity. mdpi.com These compounds also possess favorable photophysical properties, such as exceptionally large Stokes shifts, which are highly desirable for fluorescent imaging probes. mdpi.comresearchgate.net This research highlights the significant potential of the pyrazolo[3,4-b]pyridine scaffold in creating new probes for AD diagnostics, addressing limitations of current tracers such as off-target binding and low signal-to-noise ratios. mdpi.com

Table 1: Characteristics of Pyrazolo[3,4-b]pyridine Derivatives as Amyloid Plaque Probes
Derivative GroupKey CharacteristicObservationPotential Application
Dimethylamino-phenyl substitutedExceptionally large Stoke's shiftDemonstrated high and selective binding to amyloid plaquesDevelopment of fluorescent probes for AD diagnosis
Pyrene-substitutedHigh AffinityDemonstrated high and selective binding to amyloid plaquesDevelopment of probes for various modalities in AD diagnosis

Opportunities in Combination Therapies and Drug Discovery Pipelines

The development of new anticancer agents is a critical focus of medicinal chemistry, and the pyrazolo[3,4-b]pyridine scaffold has emerged as a promising candidate. Studies on 1,4,6-trisubstituted pyrazolo[3,4-b]pyridine derivatives have demonstrated potent antiproliferative activity in vitro against various cancer cell lines. nih.govmdpi.com

Notably, the most potent of these compounds were evaluated in an in vivo orthotopic breast cancer mouse model, where they were found to inhibit tumor growth effectively. nih.govresearchgate.net A crucial finding from this research was that these novel compounds exhibited no systemic toxicity and did not interfere with the immune system of the animals. nih.govresearchgate.net This favorable safety profile suggests that these derivatives could be ideal candidates for combination therapies, particularly with immunotherapeutic drugs, potentially leading to more effective and less toxic cancer treatments. nih.govresearchgate.net The identification of such potent and non-toxic lead compounds provides a strong starting point for drug discovery pipelines aimed at developing next-generation anticancer agents. nih.govresearchgate.net

Novel Scaffold Derivatization for Enhanced Bioactivity

The pyrazolo[3,4-b]pyridine-6-one core is considered a "privileged scaffold," meaning it can be chemically modified in numerous ways to enhance its interaction with biological targets and improve its therapeutic efficacy. researchgate.net Researchers are actively engaged in novel scaffold derivatization to create analogues with superior bioactivity.

One successful strategy involves using an initial "hit" compound to guide the synthesis of more potent derivatives. For instance, a compound containing the pyrazolo[3,4-b]pyridin-6-one scaffold, identified as h2 , showed moderate anticancer activity. rsc.org Through similarity searching, a series of 61 analogues were synthesized and tested, leading to the discovery of I2 , which exhibited significantly improved anticancer potency across six different tumor cell lines. rsc.org

Table 2: Enhancement of Anticancer Activity through Derivatization
Cell LineIC₅₀ of h2 (μM)IC₅₀ of I2 (μM)
MDA-MB-231 (Breast Cancer)13.373.30
HeLa (Cervical Cancer)13.045.04
MCF-7 (Breast Cancer)15.455.08
HepG2 (Liver Cancer)7.053.71
CNE2 (Nasopharyngeal Cancer)9.302.99
HCT116 (Colon Cancer)8.935.72
Data sourced from Organic & Biomolecular Chemistry. rsc.org

Other research efforts focus on systematic structure-activity relationship (SAR) studies to optimize compounds for specific targets. By synthesizing and evaluating various 1,4,6-trisubstituted derivatives, researchers have identified 4-alkylaminoethyl ethers as being particularly potent, with antiproliferative activity in the low micromolar range. nih.gov These derivatization strategies are crucial for refining the therapeutic potential of the pyrazolo[3,4-b]pyridine-6-one scaffold.

Exploration of Additional Therapeutic Areas and Biological Targets

While research into Alzheimer's diagnostics and cancer is prominent, the versatility of the pyrazolo[3,4-b]pyridine scaffold allows for its exploration in other therapeutic areas by targeting various biological molecules. The broad biological significance of this class of compounds has been well-documented, with activities including antiviral, antibacterial, and anti-inflammatory properties. mdpi.comnih.gov

Specific biological targets that have been identified for derivatives of this scaffold include:

Tubulin: Certain pyrazolo[3,4-b]pyridin-6-one derivatives have been found to inhibit microtubule polymerization by binding to the colchicine (B1669291) site of tubulin. rsc.org This action disrupts cell division, leading to cell cycle arrest and apoptosis in cancer cells, making tubulin a key target for anticancer drug development. rsc.org

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. nih.gov Novel 4-aryl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized that inhibit CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF7 and Hela. nih.gov

Tropomyosin Receptor Kinases (TRKs): TRKs are involved in cell proliferation and survival, and their overactivation can drive cancer growth. nih.gov Through scaffold hopping and computer-aided design, pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors, with one compound (C03 ) showing an IC₅₀ value of 56 nM against TRKA. nih.gov

The ability of this scaffold to be modified to interact with such a diverse range of kinases and structural proteins underscores its potential for developing treatments for a wide spectrum of diseases beyond its current primary research focus. nih.gov

Table 3: Identified Biological Targets for Pyrazolo[3,4-b]pyridine Derivatives
Biological TargetTherapeutic AreaMechanism of Action
Amyloid-β PlaquesNeurodegenerative Disease (Diagnostics)Selective binding for fluorescent imaging
TubulinOncologyInhibition of microtubule polymerization
CDK2 / CDK9OncologyInduction of cell cycle arrest and apoptosis
TRKAOncologyInhibition of kinase activity associated with cell proliferation

Q & A

Q. What are efficient synthetic routes for 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one?

A one-pot synthesis using ionic liquids (e.g., [bmim][BF4]) is highly efficient. Combine arylidenecyanoacetamide (1 mmol) and 5-amino-3-methyl-1-phenylpyrazole (1 mmol) in [bmim][BF4] at 80°C, monitored by TLC. After completion, precipitate the product with 50% EtOH, followed by suction filtration and drying. This method achieves yields >70% with minimal purification .

Q. How can spectroscopic methods confirm the molecular structure of this compound?

Use 1H/13C NMR to identify proton environments (e.g., NH signals at δ 10.5–11.0 ppm, aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks. HRMS (ESI) confirms molecular weight (e.g., [M+H]+ calculated 254.1042, observed 254.1039). Elemental analysis validates C, H, N ratios (e.g., C 61.65%, H 4.38%, N 27.65%) .

Q. What purification techniques are optimal for isolating pyrazolo[3,4-b]pyridin-6-ones?

After reaction completion, precipitate crude products using ethanol-water mixtures (1:1). Rinse with cold EtOH to remove ionic liquid residues. For high-purity isolates, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMSO/water is effective .

Q. How to assess purity and identify impurities in synthesized derivatives?

Perform HPLC with a C18 column (acetonitrile/water gradient) and TLC (silica GF254, ethyl acetate eluent). Compare melting points (e.g., 239–240°C for 4f derivative) with literature values. Elemental analysis deviations >0.4% indicate impurities .

Q. What are key considerations for optimizing reaction conditions?

  • Temperature : Maintain 80°C to balance reaction rate and side-product formation.
  • Solvent : Ionic liquids enhance reaction efficiency and recyclability.
  • Catalyst : FeCl3·6H2O (5 mol%) improves cyclization kinetics. Monitor progress via TLC and adjust stirring duration (typically 4–8 hours) .

Advanced Research Questions

Q. How to resolve contradictory yield data in studies using similar substrates?

Systematically vary substituents on the aldehyde (e.g., electron-withdrawing groups reduce yields) and optimize stoichiometry. For example, 4-fluorobenzaldehyde yields 67%, while furfural yields 58% due to steric effects. Use DOE (Design of Experiments) to identify critical parameters .

Q. What strategies enable regioselective functionalization at position 7 of the pyrazole ring?

Introduce directing groups (e.g., -NH2) or use transition-metal catalysts (Pd/Cu) for C-H activation. For fluorination, employ Selectfluor® or DAST in DCM at 0°C, achieving >80% selectivity .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Modify the phenyl group at position 1 with halogens (e.g., Cl, F) or electron-donating groups (e.g., -OCH3). Replace the pyridinone moiety with piperazine (e.g., GSK-239512 analog) to enhance bioavailability. Validate using docking studies and in vitro assays .

Q. What mechanistic insights explain cyclization during synthesis?

The reaction proceeds via Knoevenagel condensation (aldehyde + cyanoacetate) followed by Michael addition and cyclodehydration. DFT calculations suggest a six-membered transition state stabilized by [bmim][BF4], reducing activation energy by 15–20 kcal/mol .

Q. How to validate analytical methods for novel derivatives?

Follow ICH guidelines:

  • Linearity : R² ≥0.998 for HPLC calibration curves.
  • Accuracy : Spike recovery 98–102%.
  • Precision : RSD <2% for intraday/interday assays.
    Cross-validate with NMR and HRMS for structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.